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Compound of Interest |

Compound Name: 4-(Prop-2-en-1-yl)piperidin-4-ol

CAS No.: 695209-36-0

Cat. No.: B2622856

\ J

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and
natural products.[1] Its saturated, six-membered heterocyclic structure allows for three-
dimensional diversity in molecular design, which is crucial for specific interactions with
biological targets. The incorporation of a hydroxyl group at the 4-position, as seen in 4-(prop-2-
en-1-yl)piperidin-4-ol, provides a key functional handle for further chemical modification and
can significantly influence the molecule's pharmacokinetic properties, such as solubility and its
ability to form hydrogen bonds.[2] The additional allyl group at the same position creates a
tertiary alcohol, a structural feature found in a number of pharmacologically active compounds.

Physicochemical Properties

The predicted physicochemical properties of 4-(Prop-2-en-1-yl)piperidin-4-ol are summarized
in the table below. These values are estimated based on the general characteristics of similar
4-substituted piperidin-4-ol derivatives.
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Significance in Drug

Property Predicted Value
Development
Provides the elemental
Molecular Formula CsH1sNO N
composition.
_ Influences absorption and
Molecular Weight 141.21 g/mol S
distribution.
Boiling Point ~220-240 °C Indicates thermal stability.
Predicts lipophilicity and
LogP ~15-25 Pop Y -
membrane permeability.
_ Determines the ionization state
pKa (amine) ~9.0-10.0 ) )
at physiological pH.
Influences solubility and
Hydrogen Bond Donors 2 o
receptor binding.
Influences solubility and
Hydrogen Bond Acceptors 2

receptor binding.

Synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol

The most direct and widely applicable method for the synthesis of 4-(prop-2-en-1-yl)piperidin-
4-ol is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[3] This
approach involves the nucleophilic addition of an allyl organometallic reagent to a suitable N-
protected 4-piperidone precursor. The N-protecting group is crucial to prevent side reactions
and can be selected based on the desired stability and subsequent deprotection conditions.[4]
The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction
conditions and its facile removal under acidic conditions.[2]

Experimental Protocol: Synthesis via Grighard Reaction

Objective: To synthesize N-Boc-4-(prop-2-en-1-yl)piperidin-4-ol via the addition of
allylmagnesium bromide to N-Boc-4-piperidone.

Materials:
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e N-Boc-4-piperidone

e Allyl bromide

e Magnesium turnings

e Anhydrous diethyl ether or tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

¢ Anhydrous sodium sulfate (Naz2S0a)

o Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:

e Preparation of Allylmagnesium Bromide:

o In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

o Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
o Add a small crystal of iodine to activate the magnesium surface.

o In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in the
anhydrous solvent.

o Add a small amount of the allyl bromide solution to initiate the reaction, which is indicated
by a color change and gentle refluxing.

o Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a
gentle reflux.[5]

o After the addition is complete, continue to stir the mixture until the magnesium is
consumed.

o Grignard Addition to N-Boc-4-piperidone:
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o In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone
(1.0 equivalent) in anhydrous THF.

o Cool the solution to 0 °C in an ice bath.

o Slowly add the freshly prepared allylmagnesium bromide solution to the cooled N-Boc-4-
piperidone solution via a cannula or dropping funnel.

o Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and
stir for an additional 2-4 hours.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of
saturated aqueous NH4Cl solution.

o Extract the agueous layer with ethyl acetate or dichloromethane (3 x volume).
o Combine the organic layers, wash with brine, and dry over anhydrous Na=SOa.

o Filter the solution and concentrate the solvent under reduced pressure to obtain the crude
product.

o Purify the crude product by flash column chromatography on silica gel to yield N-Boc-4-
(prop-2-en-1-yl)piperidin-4-ol.

o Deprotection (Optional):

o To obtain the final product, 4-(prop-2-en-1-yl)piperidin-4-ol, the Boc protecting group can
be removed by treating the purified intermediate with a strong acid, such as trifluoroacetic
acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 4-(Prop-2-en-1-yl)piperidin-4-ol.

Analytical Characterization

The structural confirmation and purity assessment of 4-(prop-2-en-1-yl)piperidin-4-ol are
critical for its use in further research and development. A combination of spectroscopic and
chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are indispensable for the structural elucidation of the target
compound.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl
group (vinylic protons and the methylene protons adjacent to the double bond), the
piperidine ring protons, and the hydroxyl proton.

e 13C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in
the molecule, with distinct chemical shifts for the sp2 carbons of the allyl group, the
quaternary carbon at the 4-position of the piperidine ring, and the remaining sp? carbons of
the piperidine ring.

Chromatographic Purity Assessment
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High-Performance Liquid Chromatography (HPLC) is a robust method for determining the

purity of piperidine derivatives.[6] A reversed-phase HPLC method with UV detection is

generally suitable. For enhanced sensitivity and impurity identification, Liquid Chromatography-

Mass Spectrometry (LC-MS) can be employed.[7]

Objective: To determine the purity of 4-(prop-2-en-1-yl)piperidin-4-ol by reversed-phase

HPLC with UV detection.

Instrumentation:

o HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector

(DAD).

Chromatographic Conditions:

Parameter

Condition

Column

C18, 4.6 x 150 mm, 5 um particle size

Mobile Phase A

Water with 0.1% Formic Acid

Mobile Phase B

Acetonitrile with 0.1% Formic Acid

A suitable gradient from low to high organic

Gradient

content
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 pyL

Sample Preparation:

o Accurately weigh approximately 1 mg of the sample into a suitable vial.

» Dissolve and dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of water and

acetonitrile.
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Data Analysis:

e The purity is determined by calculating the peak area percentage of the main peak relative to
the total area of all observed peaks in the chromatogram.

(Sample Weighing and Dissolutior)
HPLC Injection

Chromatographic Separation
(C18 Column)
(UV Detection (210 nm))
(Data Acquisition and Integratior)

Purity Calculation
(% Area)

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Potential Pharmacological Applications

The 4-hydroxypiperidine scaffold is a key component in a wide range of therapeutic agents,
particularly those targeting the central nervous system (CNS).[2] The lipophilicity of the
piperidine ring can facilitate crossing the blood-brain barrier, a critical requirement for CNS-
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active drugs.[8] The introduction of an allyl group can influence the compound's binding affinity
and selectivity for various receptors and enzymes.

Derivatives of 4-hydroxypiperidine have been investigated for a variety of pharmacological
activities, including:

e Analgesic Activity: Many piperidine-based compounds have demonstrated potent analgesic
effects.[9][10]

» Antipsychotic and Antidepressant Effects: The piperidine nucleus is a common feature in
drugs used to treat psychiatric disorders.[2]

e Anticancer and Anti-HIV Activity: Piperidin-4-ones, the precursors to 4-hydroxypiperidines,
have been explored as versatile intermediates for the synthesis of anticancer and antiviral
agents.[11]

The specific structural features of 4-(prop-2-en-1-yl)piperidin-4-ol make it an attractive
candidate for further investigation in these and other therapeutic areas. The allyl group, in
particular, offers a site for further chemical modification through reactions such as oxidation,
reduction, or addition, allowing for the generation of a library of related compounds for
structure-activity relationship (SAR) studies.

Conceptual Role in CNS Drug Discovery
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Caption: Conceptual pathway for CNS activity.

Conclusion

4-(Prop-2-en-1-yl)piperidin-4-ol represents a promising, albeit under-characterized, chemical
entity with significant potential in drug discovery. Its synthesis is readily achievable through
established organometallic chemistry, and its structure can be unambiguously confirmed using
standard analytical techniques. The presence of the 4-hydroxypiperidine core, combined with
the versatile allyl substituent, makes it a valuable scaffold for the development of novel
therapeutic agents, particularly for CNS disorders. This guide provides a foundational
framework for researchers and scientists to build upon in their exploration of this and related

piperidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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